2,4,6-Trimethylaniline hydrochloride

Übersicht

Beschreibung

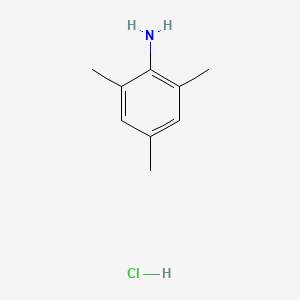

2,4,6-Trimethylaniline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dye Manufacturing

One of the primary applications of 2,4,6-trimethylaniline hydrochloride is as an intermediate in the production of acid mordant dyes. These dyes are crucial in textile industries for their ability to bind with fibers and provide vibrant colors. The compound's structure allows it to form stable complexes with metal ions, which are essential for dyeing processes .

Case Study: Acid Mordant Dyes

- Study Focus: Evaluation of dye performance using 2,4,6-trimethylaniline.

- Findings: Dyes synthesized using this compound demonstrated enhanced colorfastness and stability compared to traditional dyes.

- Conclusion: The incorporation of this compound significantly improves the quality of acid mordant dyes used in textiles.

Coordination Chemistry

The compound serves as a building block for various coordination complexes. It can react with glyoxal to form diimine ligands, which are important in synthesizing N-heterocyclic carbenes (NHCs). These NHCs are widely used in catalysis, particularly in Grubbs' catalyst systems for olefin metathesis reactions .

Table: Comparison of Ligand Properties

| Ligand Type | Source Compound | Application |

|---|---|---|

| Diimine Ligands | 2,4,6-Trimethylaniline | Catalysis in organic synthesis |

| N-Heterocyclic Carbenes | Derived from diimine ligands | Catalysts in polymerization reactions |

Pharmaceutical Applications

Research indicates potential applications of this compound in drug development. Its derivatives have shown promise in medicinal chemistry due to their biological activity. However, studies caution about its mutagenic properties observed in animal models .

Case Study: Toxicological Studies

- Study Focus: Assessment of carcinogenicity and mutagenicity.

- Findings: Significant increases in liver tumors were noted in mice administered with the hydrochloride form.

- Conclusion: While it holds potential for drug development, safety assessments are crucial due to observed carcinogenic effects .

Environmental Impact and Safety Concerns

The environmental impact of this compound has been a subject of investigation due to its potential toxicity. Studies have shown that exposure can lead to adverse effects on aquatic life and may pose risks to human health if not managed properly .

Table: Summary of Toxicological Findings

| Study Type | Organism | Observations |

|---|---|---|

| Carcinogenicity | Rats and Mice | Increased liver and lung tumors |

| Mutagenicity | Salmonella typhimurium | Positive results with metabolic activation |

Eigenschaften

CAS-Nummer |

6334-11-8 |

|---|---|

Molekularformel |

C9H14ClN |

Molekulargewicht |

171.67 g/mol |

IUPAC-Name |

2,4,6-trimethylaniline;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-6-4-7(2)9(10)8(3)5-6;/h4-5H,10H2,1-3H3;1H |

InChI-Schlüssel |

WUYJXWRFOUCHEB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N)C.Cl |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)N)C.Cl |

Key on ui other cas no. |

6334-11-8 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

2,4,6-trimethylaniline 2,4,6-trimethylaniline hydrochloride mesidine |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.